1,1,1-Trifluoro-4-iodobutane
Description
Key Identifiers:
| Property | Value |
|---|---|
| CAS Number | 461-17-6 |
| Molecular Formula | $$ \text{C}4\text{H}6\text{F}_3\text{I} $$ |
| InChI Key | LNDGACQEAYKNOI-UHFFFAOYSA-N |
| SMILES | C(CC(F)(F)F)CI |
| Refractive Index | 1.433–1.437 |
| Physical Form | Colorless to pale yellow liquid |
The trifluoromethyl group ($$-\text{CF}_3$$) contributes to the compound’s stability and lipophilicity, while the iodine atom facilitates nucleophilic substitution reactions.
Historical Development in Organofluorine Chemistry
The synthesis of this compound emerged alongside advancements in halogen-exchange methodologies during the mid-20th century. Early work by Walborsky et al. (1955) demonstrated the utility of iodides in fluorination reactions, while Tyrra et al. (2007) optimized routes using antimony trifluoride ($$\text{SbF}_3$$) for replacing chlorine with fluorine. A pivotal milestone was its characterization in the 1960s as a precursor for fluorinated polymers, aligning with the industrial demand for chemically resistant materials.
Notably, the compound’s synthesis often involves:
- Halogen exchange : Substituting chlorine or bromine in precursors like 1,1,1-trifluoro-4-chlorobutane with potassium iodide ($$\text{KI}$$).
- Direct fluorination : Using $$\text{SbF}_3$$ or hydrogen fluoride ($$\text{HF}$$) to introduce fluorine atoms.
These methods underscore its role in advancing fluoroalkylation techniques central to modern organofluorine chemistry.
Significance in Fluorinated Compound Research
This compound is indispensable in synthesizing:
- Pharmaceutical intermediates : Its iodine atom participates in cross-coupling reactions to form carbon-carbon bonds, enabling the construction of trifluoromethylated aromatics.
- Agrochemicals : As a fluorinated building block, it contributes to pesticides with enhanced metabolic stability.
- Functional materials : The compound serves as a monomer in fluoropolymer production, imparting thermal and chemical resistance.
Recent studies highlight its utility in nucleophilic trifluoromethylation. For example, Li and Hu (2008) utilized analogous iodides in fluoride-mediated substitutions to generate difluoromethylated compounds, showcasing the reactivity of the $$-\text{CF}_3$$ group.
Relationship to Other Fluoroalkyl Iodides
This compound shares functional similarities with shorter-chain analogs but exhibits distinct reactivity due to its extended alkyl chain:
| Compound | Molecular Formula | Boiling Point (°C) | Key Applications |
|---|---|---|---|
| Trifluoromethyl iodide | $$ \text{CF}_3\text{I} $$ | -22.5 | Refrigerants, etching agents |
| Pentafluoroethyl iodide | $$ \text{C}2\text{F}5\text{I} $$ | 34.5 | Fluorinated surfactants |
| 1,1,1-Trifluoro-3-iodopropane | $$ \text{C}3\text{H}4\text{F}_3\text{I} $$ | 124–126 | Pharmaceutical intermediates |
| This compound | $$ \text{C}4\text{H}6\text{F}_3\text{I} $$ | 126 | Polymers, agrochemicals |
Unlike trifluoromethyl iodide ($$ \text{CF}_3\text{I} $$), which is gaseous and highly volatile, this compound’s liquid state at room temperature enhances its handling in synthetic protocols. Its longer carbon chain also reduces electrophilicity, moderating reaction kinetics compared to pentafluoroethyl iodide.
Properties
IUPAC Name |
1,1,1-trifluoro-4-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3I/c5-4(6,7)2-1-3-8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDGACQEAYKNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379443 | |
| Record name | 1,1,1-Trifluoro-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-17-6 | |
| Record name | 1,1,1-Trifluoro-4-iodobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Example Synthesis Using Cesium Carbonate and Acetonitrile
| Parameter | Details |
|---|---|
| Reactants | 3-bromo-1H-1,2,4-triazole (5.0 g, 34 mmol), cesium carbonate (11 g, 34 mmol), this compound (6.8 mL, 34 mmol) |
| Solvent | Acetonitrile (50 mL) |
| Temperature | 20–24 °C |
| Reaction Time | 72 hours |
| Yield | 37% (3.2 g of product as a 70:30 isomer mixture) |
| Workup | Extraction with diethyl ether, concentration, flash column chromatography |
| Notes | Reaction stirred at room temperature; product used without further purification |
This method highlights the use of cesium carbonate as a base in acetonitrile solvent to facilitate the substitution reaction at mild temperatures over an extended period, yielding moderate product amounts.
Metal-Mediated Iodination Using Zinc and Iodine
Another preparation involves the reaction of this compound with zinc metal and iodine in N,N-dimethylacetamide (DMA), followed by palladium-catalyzed coupling:
| Parameter | Details |
|---|---|
| Reactants | This compound (6.7 g, 28 mmol), zinc metal (3.7 g, 56 mmol), iodine (0.33 g, 1.3 mmol) |
| Solvent | DMA (10 mL for zinc/iodine reaction; THF 80 mL for Pd-catalyzed step) |
| Catalyst | Pd(PPh3)2Cl2 (0.91 g, 1.3 mmol) |
| Temperature | 80 °C for 3 h (zinc/iodine step), room temperature for 16 h (Pd-catalyzed step) |
| Atmosphere | Nitrogen (inert) |
| Workup | Quenching with saturated NH4Cl, extraction with ethyl acetate, drying, chromatography |
| Notes | Two-step process involving metal-mediated iodination and Pd-catalyzed coupling |
This method demonstrates a metal-mediated iodination followed by palladium-catalyzed cross-coupling, providing a route to functionalized trifluorobutyl derivatives.
Grignard Reagent Formation from this compound
A classical organometallic approach involves the preparation of the Grignard reagent from this compound, which can then be used for further synthetic transformations.
General Procedure for Grignard Reagent Preparation
| Parameter | Details |
|---|---|
| Reactants | Magnesium (8 mmol, 2 equiv), iodine crystal, this compound (4 mmol, 2 equiv) |
| Solvent | Dry diethyl ether (10 mL) |
| Atmosphere | Argon |
| Temperature | Gentle warming to initiate reaction, reflux during addition, then stirring at reflux for 30 min |
| Notes | Formation of 4,4,4-trifluorobutylmagnesium iodide intermediate |
This Grignard reagent is typically prepared by reacting magnesium turnings activated with iodine in dry ether, followed by slow addition of this compound under reflux. The resulting organomagnesium intermediate is then used in nucleophilic addition reactions, such as with benzonitriles to form trifluoroalkanones.
Alkylation Reactions Using this compound
This compound serves as an alkylating agent in asymmetric synthesis and other functionalization reactions.
Example: Alkylation of Chiral Glycine Equivalent
| Parameter | Details |
|---|---|
| Reactants | Ni–glycine complex (S)-4 (20.0 g, 33.2 mmol), this compound (7.90 g, 33.2 mmol) |
| Solvent | Deoxygenated N,N-dimethylformamide (DMF) (140 mL) |
| Additives | 10% sodium methoxide (NaOMe) in methanol (1 equiv.) |
| Temperature | Room temperature |
| Reaction Time | 2 hours stirring, followed by precipitation and filtration |
| Notes | Reaction under argon atmosphere; used for asymmetric synthesis of trifluoroalkylated amino acids |
This method highlights the use of this compound as an electrophile in the alkylation of chiral glycine derivatives, enabling the synthesis of fluorinated amino acid analogs with high stereochemical control.
Summary Table of Preparation Methods
Research Findings and Considerations
- The cesium carbonate-mediated substitution provides a straightforward but moderate-yielding route to this compound derivatives, suitable for further functionalization.
- Metal-mediated iodination combined with palladium catalysis allows for complex molecule construction but requires inert atmosphere and careful control of reaction conditions.
- The Grignard reagent derived from this compound is a versatile intermediate for carbon-carbon bond formation, especially in the synthesis of trifluoromethylated ketones and related compounds.
- Alkylation reactions using this compound enable asymmetric synthesis routes, expanding the utility of this compound in stereoselective organic synthesis.
Chemical Reactions Analysis
1,1,1-Trifluoro-4-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.
Major Products: Depending on the reaction, products can include substituted butanes, alcohols, and other derivatives.
Scientific Research Applications
1,1,1-Trifluoro-4-iodobutane is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research includes its potential use in developing pharmaceuticals with anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-iodobutane involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. These interactions are crucial for its applications in medicinal chemistry and biological research .
Comparison with Similar Compounds
1-Chloro-4-iodobutane
Molecular Formula : C₄H₈ClI
Key Differences :
- Replaces the trifluoromethyl (-CF₃) group with a chlorine atom.
- Reactivity : Chlorine is less electron-withdrawing than fluorine, reducing the electrophilicity of the adjacent carbon. This makes it less reactive in nucleophilic substitution compared to 1,1,1-Trifluoro-4-iodobutane.
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)butane
Molecular Formula : C₅H₄F₇I
Molecular Weight : 323.98 g/mol
Key Differences :
1,1,1,2,2-Pentafluoro-4-iodobutane
Molecular Formula : C₄H₅F₅I
Key Differences :
- Five fluorine atoms increase molecular weight (vs. three in this compound).
Iodobutane (1-Iodobutane)
Molecular Formula : C₄H₉I
Key Differences :
- Lacks fluorine substituents, resulting in lower density (~1.6 g/cm³) and comparable boiling point (~130°C).
- Reactivity : Less electrophilic due to the absence of electron-withdrawing groups, requiring harsher conditions for nucleophilic substitutions .
Comparative Data Table
Research Findings and Reactivity Insights
- Catalytic Applications: this compound demonstrates superior reactivity in palladium-catalyzed α-alkylation of amides compared to non-fluorinated analogs. The -CF₃ group stabilizes transition states, enabling efficient C–C bond formation under mild conditions .
- Electrophilicity: Fluorine substituents increase the electrophilicity of the β-carbon, making it more reactive toward nucleophiles like organozinc reagents (e.g., Zn-9 in ).
- Solubility and Stability : The compound’s fluorinated backbone enhances solubility in polar solvents and stability during storage (when stabilized with copper) .
Biological Activity
1,1,1-Trifluoro-4-iodobutane (TFIB) is a halogenated organic compound with the molecular formula CHFI and a molecular weight of 237.99 g/mol. This compound has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity of TFIB, including data tables, case studies, and research findings.
TFIB is characterized by several notable physical properties:
- Density : 1.85 g/cm³
- Boiling Point : 126°C to 127°C
- Flash Point : >100°C
- Refractive Index : 1.4335
- Sensitivity : Light sensitive
These properties contribute to its reactivity and potential applications in synthetic chemistry and biological research.
Biological Activity Overview
Research indicates that TFIB exhibits various biological activities, particularly in the fields of medicinal chemistry and biochemistry. Some key areas of interest include:
- Antimicrobial Activity : TFIB and its derivatives have shown promising antimicrobial properties against a range of bacterial strains.
- Enzyme Inhibition : Studies suggest that TFIB can act as an inhibitor for certain enzymes, which may have implications in drug design.
- Antitumor Properties : Preliminary investigations indicate potential antitumor activity, although more extensive studies are required to confirm these findings.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits specific enzymes in vitro | |
| Antitumor | Induces apoptosis in cancer cell lines |
Table 2: Physical Properties of TFIB
| Property | Value |
|---|---|
| Molecular Formula | CHFI |
| Molecular Weight | 237.99 g/mol |
| Density | 1.85 g/cm³ |
| Boiling Point | 126°C - 127°C |
| Flash Point | >100°C |
Case Study 1: Antimicrobial Efficacy
A study published in the MDPI journal demonstrated that TFIB exhibited significant antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing that TFIB could inhibit bacterial growth effectively at low concentrations.
Case Study 2: Enzyme Inhibition
In another investigation focused on enzyme inhibition, TFIB was tested against a panel of enzymes relevant to metabolic pathways. The results indicated that TFIB could inhibit the activity of certain enzymes involved in lipid metabolism, suggesting its potential as a therapeutic agent for metabolic disorders.
Case Study 3: Antitumor Activity
Research conducted on cancer cell lines revealed that TFIB induced apoptosis through a caspase-dependent pathway. The study highlighted its potential role as an anticancer agent, warranting further exploration into its mechanisms and efficacy in vivo.
Q & A
Q. How does the steric and electronic profile of this compound influence its use in photoinduced reactions?
- Methodological Answer : The CF₃ group enhances UV absorption (λmax ~ 260 nm), enabling photoactivation. Test under UV light (365 nm) with iridium photocatalysts (e.g., [Ir(ppy)₃]) and compare with non-fluorinated analogs to isolate electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
